2'-Azetidinomethyl-2,6-dimethylbenzophenone

Catalog No.
S700432
CAS No.
898754-91-1
M.F
C19H21NO
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Azetidinomethyl-2,6-dimethylbenzophenone

CAS Number

898754-91-1

Product Name

2'-Azetidinomethyl-2,6-dimethylbenzophenone

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C19H21NO/c1-14-7-5-8-15(2)18(14)19(21)17-10-4-3-9-16(17)13-20-11-6-12-20/h3-5,7-10H,6,11-13H2,1-2H3

InChI Key

HFQUKQVHQVOEPY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCC3

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCC3

2'-Azetidinomethyl-2,6-dimethylbenzophenone is a synthetic organic compound classified as a benzophenone derivative. Its structure features an azetidine ring connected to a benzophenone core, which is further substituted with two methyl groups at the 2 and 6 positions of the benzene ring. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound has the molecular formula C19H21NOC_{19}H_{21}NO and a molecular weight of approximately 295.38 g/mol.

Due to its functional groups:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: It can be reduced with lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
  • Substitution: The azetidine ring allows for nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols under basic conditions.

Research on the biological activity of 2'-Azetidinomethyl-2,6-dimethylbenzophenone is limited but suggests potential pharmacological effects. The compound may interact with specific biological targets, influencing enzyme activity and cellular signaling pathways. Its unique azetidine structure could enhance its interaction with biological macromolecules, potentially leading to anti-inflammatory or antimicrobial activities.

The synthesis of 2'-Azetidinomethyl-2,6-dimethylbenzophenone typically involves several key steps:

  • Formation of the Benzophenone Core: This is achieved through Friedel-Crafts acylation of 2,6-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Introduction of the Azetidine Ring: The benzophenone core is then reacted with azetidine using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

In industrial settings, continuous flow reactors may be employed for efficient mixing and heat transfer during synthesis, enhancing scalability and yield.

2'-Azetidinomethyl-2,6-dimethylbenzophenone has potential applications across various sectors:

  • Pharmaceuticals: It may serve as an intermediate in drug development due to its unique chemical properties and biological activity.
  • Materials Science: The compound could be utilized in developing new materials with specific functional characteristics.
  • Chemical Research: It offers opportunities for further exploration in organic synthesis and chemical reactivity studies .

Interaction studies are crucial for understanding the mechanism of action of 2'-Azetidinomethyl-2,6-dimethylbenzophenone. Preliminary investigations suggest that it may interact with enzymes and receptors, influencing metabolic pathways. Techniques such as molecular docking and spectroscopy are recommended for elucidating these interactions further.

Several compounds share structural similarities with 2'-Azetidinomethyl-2,6-dimethylbenzophenone. A comparison highlights its uniqueness:

Compound NameMolecular FormulaUnique Features
2'-Aminomethyl-2,6-dimethylbenzophenoneC_{19}H_{21}NContains an amino group instead of an azetidine ring
2'-Hydroxymethyl-2,6-dimethylbenzophenoneC_{19}H_{22}OFeatures a hydroxyl group instead of an azetidine ring
4'-Azetidinomethyl-2,6-dimethylbenzophenoneC_{19}H_{21}NOAzetidine at a different position; alters reactivity
3'-Azetidinomethyl-2,6-dimethylbenzophenoneC_{19}H_{21}NODifferent position of the azetidine group

The presence of the azetidine ring in 2'-Azetidinomethyl-2,6-dimethylbenzophenone distinguishes it from these similar compounds, enhancing its reactivity and biological activity potential. This structural feature allows for unique interactions with molecular targets that may not be present in other derivatives.

XLogP3

4

Wikipedia

{2-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone

Dates

Last modified: 08-15-2023

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